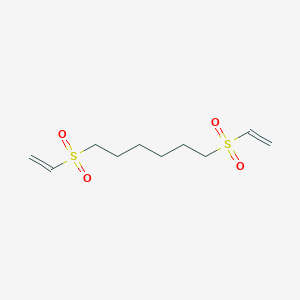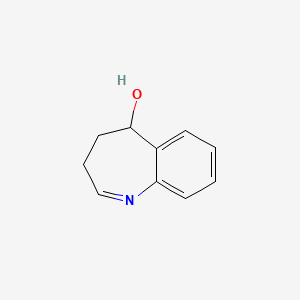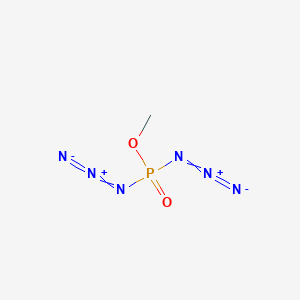
Methyl phosphorodiazidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl phosphorodiazidate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two azide groups and one methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl phosphorodiazidate can be synthesized through several methods. One common approach involves the reaction of methyl phosphorodichloridate with sodium azide. The reaction typically occurs in an inert solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at room temperature. The reaction proceeds as follows:
CH3P(O)Cl2+2NaN3→CH3P(O)(N3)2+2NaCl
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl phosphorodiazidate undergoes various chemical reactions, including:
Substitution Reactions: The azide groups can be substituted with other nucleophiles such as amines or alcohols.
Reduction Reactions: The azide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation to form phosphorodiamidate derivatives.
Common Reagents and Conditions:
Substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine.
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products:
Substitution: Formation of phosphoramidates or phosphorates.
Reduction: Formation of methyl phosphorodiamidate.
Oxidation: Formation of phosphorodiamidate derivatives.
Applications De Recherche Scientifique
Methyl phosphorodiazidate has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Investigated for its potential use in the development of novel therapeutic agents, particularly in the field of antisense oligonucleotides.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of methyl phosphorodiazidate involves its ability to undergo nucleophilic substitution and reduction reactions. The azide groups can participate in click chemistry reactions, forming stable triazole linkages. This property makes it valuable in the synthesis of complex molecules and materials. Additionally, the compound’s ability to form phosphoramidate linkages is crucial in its biological applications, particularly in antisense oligonucleotide technology.
Comparaison Avec Des Composés Similaires
Methyl phosphorodiazidate can be compared with other similar compounds such as:
Phosphoramidates: These compounds have similar structures but differ in the substituents attached to the phosphorus atom.
Phosphorodiamidates: These compounds have two amine groups attached to the phosphorus atom, making them more stable and less reactive than this compound.
Phosphoramides: These compounds have three amine groups attached to the phosphorus atom, resulting in different chemical properties and reactivity.
Uniqueness: this compound is unique due to its dual azide groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to participate in click chemistry and form stable triazole linkages sets it apart from other phosphoramidate compounds.
Propriétés
Numéro CAS |
57468-69-6 |
|---|---|
Formule moléculaire |
CH3N6O2P |
Poids moléculaire |
162.05 g/mol |
Nom IUPAC |
diazidophosphoryloxymethane |
InChI |
InChI=1S/CH3N6O2P/c1-9-10(8,6-4-2)7-5-3/h1H3 |
Clé InChI |
OQWAOVUKPHANJH-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(N=[N+]=[N-])N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenylurea](/img/structure/B14631092.png)

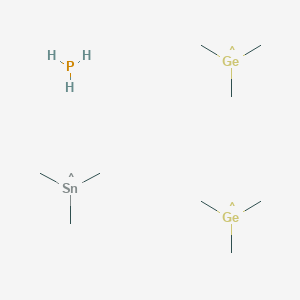
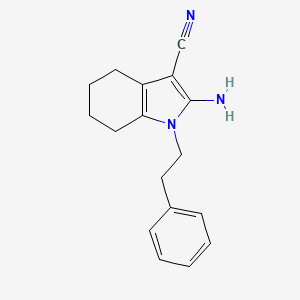
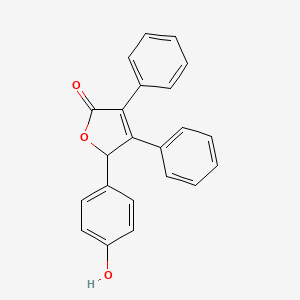
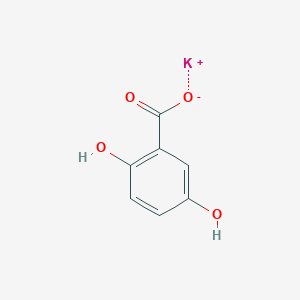
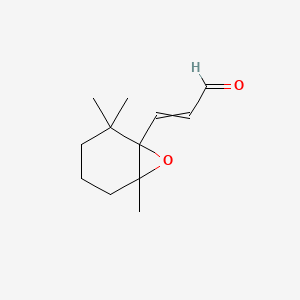
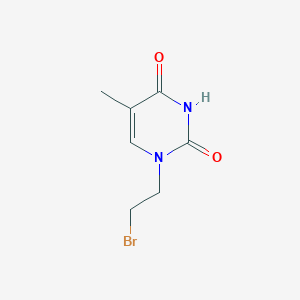
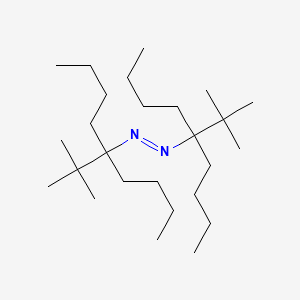
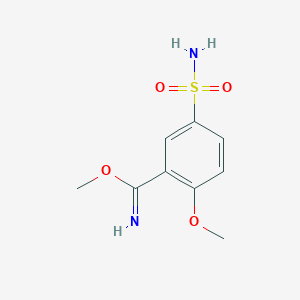
![Benzenethiol, 2-[(phenylmethyl)amino]-](/img/structure/B14631164.png)
